REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][O-:7].[Na+]>ClC1C=CC=CC=1>[C:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1400 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with column and distillation bridge
|
Type
|
CUSTOM
|
Details
|
First methanol was removed by distillation
|
Type
|
CUSTOM
|
Details
|
were subsequently passed in at 80-85° C. over the course of one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
the precipitate then present was filtered off at 80° C.
|
Type
|
WASH
|
Details
|
rinsed with 200 g of chlorobenzene at 90° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate which deposited was filtered off
|
Type
|
WASH
|
Details
|
rinsed with 200 g of dry chlorobenzene at 20° C.
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure (50 mbar)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278.3 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |